2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-
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Overview
Description
2-Propen-1-amine, N-methyl-3-[2-(methylsulfonyl)phenyl]- is an organic compound with a complex structure that includes both an amine group and a methylsulfonyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-methyl-3-[2-(methylsulfonyl)phenyl]- typically involves multiple steps. One common method includes the alkylation of an amine with a suitable alkyl halide, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, N-methyl-3-[2-(methylsulfonyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-Propen-1-amine, N-methyl-3-[2-(methylsulfonyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, N-methyl-3-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine: A simpler analog without the methylsulfonyl group.
N-Methyl-3-phenyl-2-propen-1-amine: Similar structure but lacks the methylsulfonyl group.
3-Phenyl-2-propen-1-amine: Another analog with a phenyl group but no methylsulfonyl substitution.
Uniqueness
2-Propen-1-amine, N-methyl-3-[2-(methylsulfonyl)phenyl]- is unique due to the presence of both the amine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
(E)-N-methyl-3-(2-methylsulfonylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2S/c1-12-9-5-7-10-6-3-4-8-11(10)15(2,13)14/h3-8,12H,9H2,1-2H3/b7-5+ |
InChI Key |
MRZAUTDEQZFURM-FNORWQNLSA-N |
Isomeric SMILES |
CNC/C=C/C1=CC=CC=C1S(=O)(=O)C |
Canonical SMILES |
CNCC=CC1=CC=CC=C1S(=O)(=O)C |
Origin of Product |
United States |
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